molecular formula C14H16N2O2 B13996086 1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- CAS No. 115571-79-4

1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-

Cat. No.: B13996086
CAS No.: 115571-79-4
M. Wt: 244.29 g/mol
InChI Key: UFKLQBKTDDSSKD-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- is a complex organic compound that belongs to the indole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- typically involves the reaction of indole-2,3-dione (isatin) with 2-(1-pyrrolidinyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives with different functional groups, such as hydroxyl, amino, and halogen groups .

Scientific Research Applications

1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- is unique due to its specific structural features and the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

115571-79-4

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)indole-2,3-dione

InChI

InChI=1S/C14H16N2O2/c17-13-11-5-1-2-6-12(11)16(14(13)18)10-9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-10H2

InChI Key

UFKLQBKTDDSSKD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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